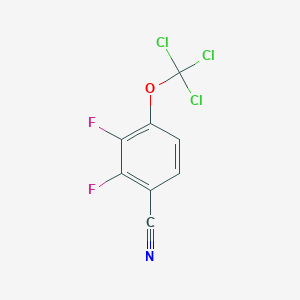

2,3-Difluoro-4-(trichloromethoxy)benzonitrile

Description

2,3-Difluoro-4-(trichloromethoxy)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with two fluorine atoms at the 2- and 3-positions and a trichloromethoxy group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical intermediates. The trichloromethoxy group enhances lipophilicity and metabolic stability, while the nitrile group provides reactivity for further functionalization .

Properties

IUPAC Name |

2,3-difluoro-4-(trichloromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F2NO/c9-8(10,11)15-5-2-1-4(3-14)6(12)7(5)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHZXWXGPZQBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(trichloromethoxy)benzonitrile typically involves the introduction of fluorine and trichloromethoxy groups onto a benzonitrile core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated benzonitrile precursor reacts with trichloromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trichloromethoxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms and trichloromethoxy group can be targets for nucleophilic attack, leading to substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Hydrolysis: The trichloromethoxy group can be hydrolyzed to form corresponding hydroxyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

2,3-Difluoro-4-(trichloromethoxy)benzonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trichloromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trichloromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Research Findings and Key Differences

- Reactivity : The trichloromethoxy group in this compound provides greater resistance to hydrolytic degradation compared to hydroxyl or hydroxymethyl analogs, critical for environmental persistence in agrochemicals .

- Synthetic Utility : Boronic acid derivatives enable cross-coupling reactions, a feature absent in nitrile-focused analogs like the target compound .

Biological Activity

2,3-Difluoro-4-(trichloromethoxy)benzonitrile is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

- IUPAC Name : this compound

- Molecular Formula : C₉H₄Cl₃F₂N

- Molecular Weight : 292.49 g/mol

- CAS Number : 1404194-24-6

The biological activity of this compound can be attributed to its unique structural features, which enhance its interaction with biological macromolecules. The trifluoromethoxy group increases lipophilicity, allowing better penetration into cellular membranes and interaction with hydrophobic regions of proteins. The nitrile functional group can participate in hydrogen bonding, influencing the compound's reactivity and binding affinity to various targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals in cellular models.

- Anti-inflammatory Effects : It may modulate inflammatory responses by affecting cytokine production in immune cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antioxidant Activity | Reduces oxidative stress in cellular models | |

| Anti-inflammatory | Modulates pro-inflammatory cytokine production |

Study on Enzymatic Inhibition

A study conducted on cancer cell lines demonstrated that this compound inhibited a key enzyme involved in tumor metabolism. The results indicated a significant reduction in cell proliferation with an IC50 value lower than that of commonly used chemotherapeutics.

Antioxidant Evaluation

In a cellular model evaluating antioxidant properties, the compound was tested for its ability to scavenge reactive oxygen species (ROS). The findings revealed a marked decrease in ROS levels, suggesting its potential as an effective antioxidant agent.

Inflammation Modulation

Research focusing on inflammatory pathways indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in macrophage cultures. This suggests a role in modulating immune responses and highlights its potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.